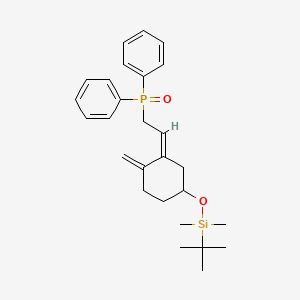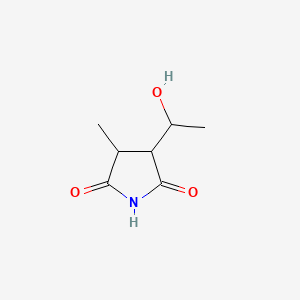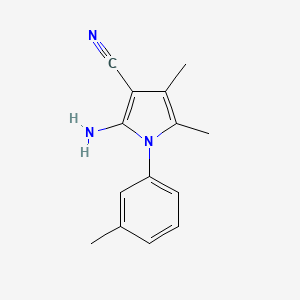
(S)-N1-((1-Ethylpyrrolidin-2-yl)methyl)-N3,N3-dimethylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N1-((1-Ethylpyrrolidin-2-yl)methyl)-N3,N3-dimethylpropane-1,3-diamine is a chemical compound known for its unique structure and properties. This compound is often studied for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a pyrrolidine ring attached to a dimethylpropane-1,3-diamine backbone, making it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1-((1-Ethylpyrrolidin-2-yl)methyl)-N3,N3-dimethylpropane-1,3-diamine typically involves the reaction of 1-ethylpyrrolidine with N,N-dimethylpropane-1,3-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in large quantities. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(S)-N1-((1-Ethylpyrrolidin-2-yl)methyl)-N3,N3-dimethylpropane-1,3-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
(S)-N1-((1-Ethylpyrrolidin-2-yl)methyl)-N3,N3-dimethylpropane-1,3-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as a drug delivery agent.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-N1-((1-Ethylpyrrolidin-2-yl)methyl)-N3,N3-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide
- 3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide
Uniqueness
(S)-N1-((1-Ethylpyrrolidin-2-yl)methyl)-N3,N3-dimethylpropane-1,3-diamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C12H27N3 |
|---|---|
Peso molecular |
213.36 g/mol |
Nombre IUPAC |
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H27N3/c1-4-15-10-5-7-12(15)11-13-8-6-9-14(2)3/h12-13H,4-11H2,1-3H3/t12-/m0/s1 |
Clave InChI |
DEOLJZDZOZZBDS-LBPRGKRZSA-N |
SMILES isomérico |
CCN1CCC[C@H]1CNCCCN(C)C |
SMILES canónico |
CCN1CCCC1CNCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole](/img/structure/B12885907.png)



![1-Ethyl-3-phenyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12885928.png)
![2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12885932.png)
![6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline](/img/structure/B12885940.png)



![ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate](/img/structure/B12885981.png)
![2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885984.png)
![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)-](/img/structure/B12885995.png)
